5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
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Overview
Description
Isophysalin A is a natural compound belonging to the physalin family, which is derived from plants of the Solanaceae family. It exhibits significant biological activities, including anti-inflammatory and anticancer properties . The compound has a complex structure with alpha and beta unsaturated ketone components, making it a valuable subject of study in various scientific fields .
Preparation Methods
Isophysalin A is typically extracted from natural sources such as Physalis alkekengi var. franchetii. The extraction process involves solvent extraction, separation, and purification steps . For synthetic preparation, the compound can be synthesized through a series of chemical reactions involving specific reagents and conditions. One method involves the use of DMSO, PEG300, and Tween 80 to prepare an in vivo formula .
Chemical Reactions Analysis
Isophysalin A undergoes various chemical reactions, including conjugation with glutathione and inhibition of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production . The compound targets multiple cysteine residues on IKKβ, showing anti-inflammatory activity . Common reagents used in these reactions include glutathione and other thiol-containing compounds.
Scientific Research Applications
Mechanism of Action
Isophysalin A exerts its effects by targeting multiple molecular pathways. It binds to glutathione and targets cysteine residues on IKKβ, inhibiting iNOS and NO production . In cancer research, it inhibits the Stat3 and IL-6 signaling pathways, reducing the stemness and proliferation of breast cancer cells .
Comparison with Similar Compounds
Isophysalin A is compared with other physalins such as physalin H, physalin B, and isophysalin B. These compounds also exhibit anti-inflammatory and anticancer activities but differ in their specific molecular targets and pathways . For example, physalin H and physalin B suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA .
Properties
IUPAC Name |
5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUYYDSXFEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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